amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium CAS No. 68081-74-3](/img/structure/B13764485.png)
Magnesate(3-), [N,N-bis[2-[[(carboxy-kappaO)methyl](carboxymethyl)amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium is a complex compound with the molecular formula C14H18MgN3O10.3Na . It is a coordination complex where magnesium is chelated by a ligand containing multiple carboxylate and amino groups. This compound is known for its stability and ability to form strong complexes with metal ions, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium typically involves the reaction of magnesium salts with a ligand precursor under controlled conditions. The ligand precursor is usually synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis to yield the desired ligand .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where the magnesium salt and ligand precursor are mixed in stoichiometric amounts. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The ligand can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to stabilize metal ions in solution.
Biology: Employed in studies involving metal ion transport and metabolism.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in processes requiring metal ion sequestration and stabilization.
Mecanismo De Acción
The mechanism of action of Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium involves the chelation of metal ions through its carboxylate and amino groups. This chelation stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are related to metal ion transport and stabilization .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating ability and used in similar applications.
Nitrilotriacetic acid (NTA): A less complex chelating agent with fewer functional groups.
Uniqueness
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium is unique due to its specific ligand structure, which provides multiple points of attachment for metal ions, resulting in highly stable complexes. This makes it particularly effective in applications requiring strong and stable metal ion chelation .
Propiedades
Número CAS |
68081-74-3 |
|---|---|
Fórmula molecular |
C14H18MgN3Na3O10 |
Peso molecular |
481.58 g/mol |
Nombre IUPAC |
magnesium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Mg.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-5 |
Clave InChI |
KHLLTQULCYNAJG-UHFFFAOYSA-I |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
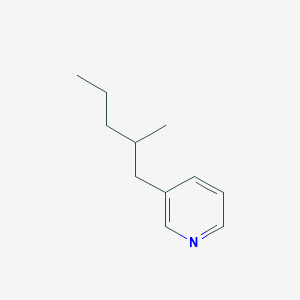
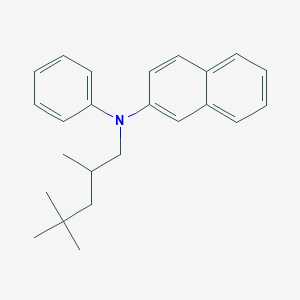
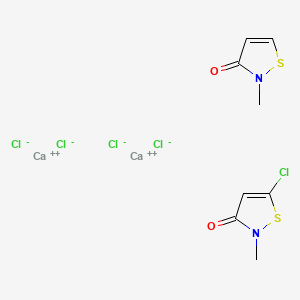

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)

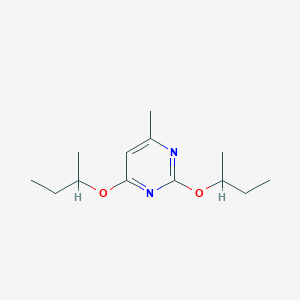
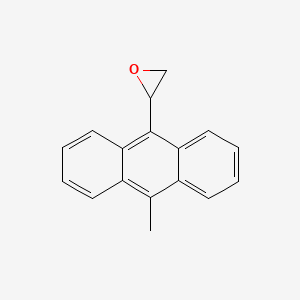


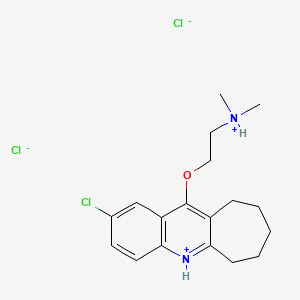
![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
